2,6-Diisopropylnaphthalene

Catalysis Polymer Chemistry Process Optimization

2,6-Diisopropylnaphthalene (2,6-DIPN) is the essential precursor for 2,6-naphthalenedicarboxylic acid (2,6-NDA), the monomer behind high-performance PEN and LCP polymers. Only the pure 2,6-isomer (≥99%) delivers the rigid, linear structure these advanced materials demand—generic dialkylnaphthalenes or mixed isomers compromise polymer performance. Also a proven potato sprout inhibitor with a distinct metabolic pathway (side-chain oxidation). Isomeric purity is non-negotiable; verify ≥99% before procurement.

Molecular Formula C16H20
Molecular Weight 212.33 g/mol
CAS No. 24157-81-1
Cat. No. B042965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diisopropylnaphthalene
CAS24157-81-1
Synonyms2,6-diisopropylnaphthalene
2,6-DIPN
2,6-disopropylnaphtalene
Molecular FormulaC16H20
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)C
InChIInChI=1S/C16H20/c1-11(2)13-5-7-16-10-14(12(3)4)6-8-15(16)9-13/h5-12H,1-4H3
InChIKeyGWLLTEXUIOFAFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diisopropylnaphthalene (2,6-DIPN, CAS 24157-81-1) Sourcing Guide: Properties, Applications, and Specifications


2,6-Diisopropylnaphthalene (2,6-DIPN, CAS: 24157-81-1) is a member of the dialkylnaphthalene class, characterized by a naphthalene core symmetrically substituted with isopropyl groups at the 2- and 6-positions [1]. It is a white to colorless crystalline solid with a melting point of 67-70 °C and a boiling point of 279.3 °C [2]. 2,6-DIPN is primarily recognized for its dual role: as a potent plant growth regulator for the suppression of potato sprouting during storage, and as a crucial precursor in the synthesis of high-performance monomers, notably 2,6-naphthalenedicarboxylic acid (2,6-NDA) [3]. Its commercial and industrial significance stems from its specific isomeric purity, which is a critical parameter that differentiates it from other dialkylnaphthalenes for advanced polymer applications [4].

Why 2,6-Diisopropylnaphthalene (2,6-DIPN) Cannot Be Substituted by Other Naphthalene Derivatives


Substituting 2,6-Diisopropylnaphthalene (2,6-DIPN) with a generic dialkylnaphthalene or another isomer is not technically viable due to its unique structural specificity required for downstream applications. Its synthesis involves complex shape-selective catalysis that yields a mixture of isomers, from which the pure 2,6-isomer must be separated to a high degree of purity (e.g., ≥99%) [1]. The presence of other isomers, such as 2,7-DIPN or 1,5-DIPN, is detrimental to the properties of advanced polymers like polyethylene naphthalate (PEN) and liquid crystal polymers (LCPs), where the linear, rigid structure provided by the 2,6-substitution pattern is essential for performance . Furthermore, in agricultural applications, while the dimethylnaphthalene (DMN) class also provides sprout inhibition, the specific physical and metabolic properties of 2,6-DIPN, such as its higher lipophilicity (Log P = 6.513) and distinct toxicological profile, dictate its handling, efficacy, and regulatory status, making it non-interchangeable with DMN [2][3].

Quantitative Differentiation: Evidence for 2,6-Diisopropylnaphthalene (2,6-DIPN) Selection


Superior Selectivity for 2,6-DIPN Enabled by Dealuminated Mordenite Catalysts

The synthesis of 2,6-DIPN is challenging due to the co-production of other isomers, primarily 2,7-DIPN. Research demonstrates that using a properly dealuminated H-mordenite catalyst can significantly enhance the selectivity towards the desired 2,6-isomer compared to a non-dealuminated or less-optimized catalyst. The selectivity for 2,6-DIPN can be increased from a baseline of 33% to 61% [1]. This improvement directly impacts the economic viability and purity of the final product.

Catalysis Polymer Chemistry Process Optimization

High-Purity 2,6-DIPN (≥99%) Achievable via Static Melt Crystallization

Post-synthesis, the separation of 2,6-DIPN from its isomers is a critical step for achieving polymer-grade quality. A study using static melt crystallization as a purification method achieved a 2,6-DIPN product with a purity of 99% or greater from an initial mixture of diisopropylnaphthalene isomers [1]. This high level of purity is essential for downstream polymerization, as the presence of other isomers, even in small amounts, can disrupt polymer chain packing and compromise material properties.

Separation Science Materials Purification Polymer Precursors

Comparable Efficacy to CIPC for Potato Sprout Suppression

In a study evaluating alternatives to the sprout suppressant chlorpropham (CIPC), diisopropylnaphthalene (DIPN) isomers were tested for efficacy on stored Russet Burbank potatoes. The study found that two applications of DIPN at a rate of 300 mg a.i. kg⁻¹ of tuber fresh weight were as effective as a single application of CIPC at 22 mg a.i. kg⁻¹ in controlling sprout length and weight [1]. This established DIPN as a viable, effective alternative to the industry standard at the time.

Agrochemicals Post-Harvest Technology Efficacy Studies

Distinct Toxicological Profile Due to Side-Chain vs. Ring Oxidation

The low toxicity of 2,6-DIPN is mechanistically linked to its specific metabolic pathway. Unlike naphthalene and its monomethyl derivatives, which undergo ring oxidation leading to lung toxicity, the metabolism of 2,6-DIPN in rats was found to proceed almost exclusively through oxidation of the isopropyl side-chains [1]. This 'alkyl character' of its metabolism directly correlates with a lack of the lung-specific toxic effects observed with other naphthalenes, demonstrating a class-level distinction with significant safety implications.

Toxicology Metabolism Safety Assessment

Higher Lipophilicity (Log P = 6.513) Influences Formulation and Handling

The calculated Log P (octanol-water partition coefficient) for 2,6-DIPN is 6.513 [1]. This high value indicates that 2,6-DIPN is significantly more lipophilic than naphthalene (Log P ~3.3) or 2,6-dimethylnaphthalene (Log P ~4.3) [2]. This property has direct consequences for its behavior in biological and environmental systems, including higher potential for bioaccumulation and different mobility in soil, as well as influencing the choice of solvents and formulation strategies required for effective delivery.

Physical Chemistry Formulation Science Agrochemical Properties

Application Scenarios for 2,6-Diisopropylnaphthalene (2,6-DIPN)


Synthesis of High-Performance Polymers (PEN and LCPs)

The primary industrial application for high-purity (≥99%) 2,6-DIPN is as a precursor for 2,6-naphthalenedicarboxylic acid (2,6-NDA). This monomer is essential for producing advanced polyesters like polyethylene naphthalate (PEN) and thermotropic liquid crystal polymers (LCPs) [1]. The rigid, linear structure of the 2,6-isomer is critical for the exceptional thermal, mechanical, and barrier properties of these polymers. This application demands a rigorous procurement specification, with a purity of ≥99% being a prerequisite, as established in Section 3, to ensure high polymer yield and consistent material performance [2].

Post-Harvest Sprout Suppressant for Stored Potatoes

2,6-DIPN is commercially used as a plant growth regulator to inhibit sprouting in stored potatoes. Its efficacy has been demonstrated to be comparable to the former industry standard, CIPC, when applied via thermal fogging at specific rates (e.g., two applications of 300 mg a.i. kg⁻¹) [3]. The compound's high lipophilicity (Log P = 6.513) influences its application methodology and behavior, necessitating specialized formulation for effective vapor-phase distribution in storage environments. Its distinct toxicological profile, characterized by side-chain rather than ring oxidation, is a key differentiator for regulatory and safety considerations [4].

Research Tool for Structure-Activity Relationship (SAR) Studies

The unique properties of 2,6-DIPN make it a valuable compound in fundamental research. Its distinct metabolic pathway (side-chain oxidation) and resulting lack of lung toxicity provide a clear contrast to naphthalene and other alkylnaphthalenes, making it an ideal tool for structure-activity relationship (SAR) studies in toxicology and pharmacology [4]. Furthermore, its defined thermodynamic properties, including vapor pressure and enthalpies of fusion and combustion, which have been experimentally determined and compared to its analogs (e.g., 2,6-diethyl- and 2,6-di-tert-butylnaphthalene), position it as a model compound in physical chemistry research [5].

Analytical Standard for Quality Control

Due to its well-defined physical properties, including a sharp melting point range (67-70 °C) and specific spectral characteristics, high-purity 2,6-DIPN serves as a reliable analytical standard. It is used in methods such as HPLC and GC for the quality control and quantification of commercial formulations and for monitoring residues in agricultural commodities and environmental samples. The availability of pure 2,6-DIPN from reputable vendors is essential for the accurate calibration of these analytical instruments and the validation of testing protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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